Zinc 3,5-bis(alpha-methylbenzyl)salicylate Zinc 3,5-bis(alpha-methylbenzyl)salicylate
Brand Name: Vulcanchem
CAS No.: 53770-52-8
VCID: VC21302328
InChI: InChI=1S/2C23H22O3.Zn/c2*1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18;/h2*3-16,24H,1-2H3,(H,25,26);
SMILES: CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.[Zn]
Molecular Formula: C46H42O6Zn
Molecular Weight: 758.2 g/mol

Zinc 3,5-bis(alpha-methylbenzyl)salicylate

CAS No.: 53770-52-8

Cat. No.: VC21302328

Molecular Formula: C46H42O6Zn

Molecular Weight: 758.2 g/mol

* For research use only. Not for human or veterinary use.

Zinc 3,5-bis(alpha-methylbenzyl)salicylate - 53770-52-8

Specification

CAS No. 53770-52-8
Molecular Formula C46H42O6Zn
Molecular Weight 758.2 g/mol
IUPAC Name 2-hydroxy-3,5-bis(1-phenylethyl)benzoic acid;zinc
Standard InChI InChI=1S/2C23H22O3.Zn/c2*1-15(17-9-5-3-6-10-17)19-13-20(22(24)21(14-19)23(25)26)16(2)18-11-7-4-8-12-18;/h2*3-16,24H,1-2H3,(H,25,26);
Standard InChI Key XTUPUYCJWKHGSW-UHFFFAOYSA-L
Isomeric SMILES CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2]
SMILES CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)O)O)C(C)C3=CC=CC=C3.[Zn]
Canonical SMILES CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.CC(C1=CC=CC=C1)C2=CC(=C(C(=C2)C(=O)[O-])O)C(C)C3=CC=CC=C3.[Zn+2]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator